1-(4-Ethoxybenzyl)-3-iodobenzene
Description
Significance of Aryl Iodides as Versatile Synthetic Precursors
Aryl iodides are foundational precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which renders aryl iodides highly reactive substrates for oxidative addition in metal-catalyzed cross-coupling reactions. wikipedia.org This heightened reactivity makes them preferred partners in seminal transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. wikipedia.orgchemicalbook.com
The utility of aryl iodides extends to reactions with hypervalent iodine reagents, which serve as environmentally friendly options for arylation. researchgate.net While aryl iodides are generally more reactive than their bromide or chloride counterparts, nuances exist. google.com For instance, in some palladium-catalyzed C-N cross-coupling reactions, aryl iodides have historically been less effective substrates, although recent advances in ligand design have begun to address this limitation. iodobenzene.ltd Furthermore, at lower temperatures, the efficiency of Suzuki-Miyaura couplings with aryl iodides can sometimes be unexpectedly poor. wikipedia.org
Role of Substituted Benzyl (B1604629) Ethers in Modern Chemical Synthesis
Benzyl ethers are one of the most frequently used protecting groups for hydroxyl functionalities in the multi-step synthesis of complex organic molecules. nih.gov They are typically installed under basic conditions via the Williamson ether synthesis or under neutral or acidic conditions using reagents like benzyl trichloroacetimidate. nih.govchemicalbook.com
The presence of substituents on the aromatic ring of the benzyl group provides a powerful tool for modulating the stability and cleavage conditions of the ether. For example, a para-methoxybenzyl (PMB) ether can be selectively cleaved under oxidative conditions that leave a standard benzyl ether intact. chemicalbook.com This orthogonality is crucial in the synthesis of intricate molecules like oligosaccharides and natural products. nih.gov The ethoxy group in 1-(4-ethoxybenzyl)-3-iodobenzene serves a similar purpose, potentially influencing the electronic properties and reactivity of the benzyl moiety. Furthermore, the benzyl ether group itself can be a target for transformation, as the benzylic methylene (B1212753) carbon can be oxidized to form aldehydes or esters. googleapis.com
Structural Characterization and Positional Isomerism of this compound
This compound is a diarylmethane, characterized by two phenyl rings linked by a methylene (-CH2-) bridge. Its structure is defined by specific substitution patterns on both rings.
Positional Isomerism: The nomenclature specifies a distinct arrangement of substituents. The iodobenzene (B50100) ring is substituted at the 3-position, indicating a meta relationship between the benzyl group and the iodine atom. organic-chemistry.orgrsc.org The second ring, a phenetole (B1680304) (ethoxybenzene) derivative, is substituted at the 4-position, indicating a para relationship between the ether oxygen and the methylene bridge. Disubstituted benzene (B151609) rings can exist as three possible positional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). nih.govchemicalbook.comnih.gov Therefore, numerous isomers of this compound exist, such as 1-(2-ethoxybenzyl)-2-iodobenzene or 1-(4-ethoxybenzyl)-4-iodobenzene, each with potentially different physical properties and synthetic utility.
Synthesis and Characterization: While specific literature on the synthesis of this compound is scarce, its preparation can be inferred from established methods for creating diarylmethanes. researchgate.netnih.govnih.gov A common route involves a Friedel-Crafts reaction followed by reduction. Specifically, a probable synthesis would involve the Friedel-Crafts acylation of phenetole with 3-iodobenzoyl chloride, catalyzed by a Lewis acid. The resulting ketone, (4-ethoxyphenyl)(3-iodophenyl)methanone, would then be reduced to the target diarylmethane using a reducing agent like triethylsilane in the presence of a Lewis acid such as boron trifluoride etherate. chemicalbook.com This two-step approach is a well-documented strategy for preparing structurally similar diarylmethanes that are key intermediates for SGLT2 inhibitors. researchgate.netnih.gov
The structural confirmation of the compound would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy would show characteristic signals for the ethoxy group (a triplet and a quartet), distinct aromatic protons with splitting patterns corresponding to the 1,3- and 1,4-disubstitution, and a key singlet for the benzylic methylene bridge protons.
¹³C NMR Spectroscopy would reveal the precise number of unique carbon environments, including the methylene carbon and the iodine-bearing aromatic carbon.
Mass Spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.
Infrared (IR) Spectroscopy would show C-H stretching frequencies for the aromatic and aliphatic groups, C-O stretching for the ether linkage, and characteristic out-of-plane bending vibrations for the substituted benzene rings.
Below is a table of anticipated physical and chemical properties for the compound.
| Property | Anticipated Value / Description |
| Molecular Formula | C₁₅H₁₅IO |
| Molecular Weight | 354.18 g/mol |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, ethyl acetate (B1210297), and acetone. |
| Key Spectroscopic Features | ¹H NMR: Singlet ~4.0 ppm (Ar-CH₂-Ar); Quartet ~4.0 ppm (-O-CH₂-CH₃); Triplet ~1.4 ppm (-O-CH₂-CH₃). IR (cm⁻¹): ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1240 (Aryl Ether C-O). |
Contemporary Research Landscape and Unaddressed Challenges in the Compound's Chemistry
The contemporary relevance of this compound appears to be primarily as a synthetic intermediate rather than an end-product. A survey of current chemical literature and patents does not reveal extensive studies on this molecule itself. However, structurally analogous compounds, such as 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, are documented as crucial intermediates in the synthesis of Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. chemicalbook.comchemicalbook.com
The diarylmethane core is a key pharmacophore in a class of SGLT2 inhibitors known as C-glucosides. The 1-(4-ethoxybenzyl) moiety is a common feature in these drugs, while the halogenated phenyl ring serves as a handle for further elaboration, typically a C-arylation reaction to attach the glucose moiety.
Unaddressed Challenges: The primary challenges related to this compound are not centered on its limitations but rather on its potential.
Synthetic Optimization: While a viable synthetic route can be proposed, optimizing this synthesis for large-scale production with high yield and purity remains an area for investigation. This includes screening different Lewis acids, reducing agents, and reaction conditions.
Exploration of Reactivity: The dual reactivity of the molecule—the aryl iodide for cross-coupling and the benzylic position for functionalization—is underexplored. Systematic studies could uncover novel transformations and expand its utility as a building block.
Application in Medicinal Chemistry: Its potential as a precursor for novel analogues of SGLT2 inhibitors or other biologically active molecules is a significant area for future research. The meta-position of the iodine offers a different substitution pattern compared to intermediates for known drugs, which could lead to compounds with altered pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-4-[(3-iodophenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO/c1-2-17-15-8-6-12(7-9-15)10-13-4-3-5-14(16)11-13/h3-9,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTLYZKABLFTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Ethoxybenzyl 3 Iodobenzene
Retrosynthetic Disconnection Strategies for the Carbon Skeleton and Functional Groups
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For 1-(4-ethoxybenzyl)-3-iodobenzene, the most logical and common disconnection strategy involves breaking the central carbon-carbon bond that links the iodinated phenyl ring and the ethoxybenzyl group.
This disconnection leads to two key synthons: a 3-iodophenyl anion synthon and a 4-ethoxybenzyl cation synthon. The corresponding synthetic equivalents for these idealized fragments are typically an organometallic reagent for the former and a benzyl (B1604629) halide for the latter. This approach is favored because it simplifies the complex target into two more readily accessible precursor molecules. The functional groups—the iodo group on one ring and the ethoxy group on the other—are generally incorporated into the precursors before the key bond-forming step, as they are stable under many coupling conditions.
Synthesis of Key Precursors and Building Blocks
The primary precursor derived from the iodinated ring is a nucleophilic 3-iodophenyl organometallic reagent. A common and effective choice is a Grignard reagent, specifically 3-iodophenylmagnesium halide. This reagent can be prepared through the reaction of a dihalobenzene, such as 1-bromo-3-iodobenzene, with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). The difference in reactivity between bromine and iodine allows for the selective formation of the Grignard reagent at the more reactive carbon-bromine bond, leaving the iodo group intact for the subsequent coupling reaction.
Table 1: Illustrative Preparation of a Functionalized Iodobenzene (B50100) Precursor
| Starting Material | Reagent | Solvent | Product |
|---|
The electrophilic partner in the key coupling step is a 4-ethoxybenzyl derivative, typically a halide. The synthesis of this intermediate often starts from a more common building block, such as 4-hydroxybenzaldehyde (B117250). A standard synthetic sequence involves two main steps:
Etherification: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is converted to an ethoxy group via a Williamson ether synthesis. This is achieved by deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate (B86663).
Functional Group Manipulation: The aldehyde group in the resulting 4-ethoxybenzaldehyde (B43997) is first reduced to a primary alcohol (4-ethoxybenzyl alcohol) using a mild reducing agent like sodium borohydride. Subsequently, the benzylic alcohol is converted into a more reactive leaving group, such as a bromide, using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to yield 4-ethoxybenzyl bromide or chloride, respectively.
Table 2: Example Synthesis Pathway for 4-Ethoxybenzyl Bromide
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde | 1. K₂CO₃ 2. CH₃CH₂I | 4-Ethoxybenzaldehyde |
| 2 | 4-Ethoxybenzaldehyde | NaBH₄, Methanol | 4-Ethoxybenzyl alcohol |
Convergent and Linear Synthesis Pathways
With the key precursors in hand, the final target molecule can be assembled. A convergent approach, where the two main fragments are synthesized separately and then joined, is generally more efficient for this type of molecule than a linear synthesis where modifications are made sequentially on a single scaffold.
The formation of the aryl-alkyl C-C bond is the critical step in this synthesis. Cross-coupling reactions are the state-of-the-art method for achieving this transformation efficiently and with high yields. acs.orgorganic-chemistry.org
The Kumada-Tamao-Corriu cross-coupling reaction, or simply Kumada coupling, is a powerful method that utilizes a transition metal catalyst, typically based on nickel or palladium, to couple an organomagnesium (Grignard) reagent with an organic halide. organic-chemistry.org This approach is highly effective for forming the C(sp²)-C(sp³) bond required for this compound.
The reaction involves the catalyzed coupling of the 3-iodophenylmagnesium halide (the nucleophile) with the 4-ethoxybenzyl halide (the electrophile). Both palladium and nickel catalysts are effective, though palladium is often favored for its milder reaction conditions and broader functional group tolerance. acs.orgacs.org The choice of catalyst and ligands can be crucial for achieving high yields and minimizing side reactions, such as homocoupling of the Grignard reagent. acs.orgnih.gov For instance, complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or NiCl₂(dppe), are commonly employed to facilitate the catalytic cycle. acs.orgnih.gov The reaction is typically performed in an inert solvent like THF or diethyl ether at room temperature or with gentle heating. lookchem.com
Table 3: Representative Conditions for Grignard Reagent-Mediated Coupling
| Nucleophile | Electrophile | Catalyst (mol%) | Ligand | Solvent | Temperature |
|---|---|---|---|---|---|
| 3-Iodophenylmagnesium bromide | 4-Ethoxybenzyl bromide | Pd(OAc)₂ (2-5%) | PPh₃ | THF | Room Temp - 50°C |
This catalytic approach provides a direct and high-yielding route to this compound from readily prepared precursors.
Strategies for Aryl-Alkyl Carbon-Carbon Bond Formation
Reductive Deoxygenation of Ketone Intermediates
A primary strategy for constructing the diarylmethane backbone of this compound involves the reductive deoxygenation of a ketone precursor, namely (4-ethoxyphenyl)(3-iodophenyl)methanone. This transformation is a critical step that reduces the carbonyl group to a methylene (B1212753) bridge (CH₂), thus connecting the two aromatic rings.
One documented method for a similar compound involves using a combination of triethylsilane (Et₃SiH) as the reducing agent and boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid promoter in an acetonitrile (B52724) solvent. chemicalbook.com The reaction proceeds by cooling the ketone intermediate, followed by the addition of the silane (B1218182) and the Lewis acid, and is typically stirred for several hours to ensure completion. chemicalbook.com This ionic hydrogenation mechanism is highly effective for the reduction of diaryl ketones. rsc.org
Beyond this specific example, a variety of reagents are available for the deoxygenation of ketones to their corresponding methylene compounds. organic-chemistry.org These methods provide alternative synthetic routes that may be selected based on substrate compatibility, reagent availability, and reaction conditions.
Interactive Table: Reagents for Reductive Deoxygenation of Ketones
| Reagent System | Description | Typical Conditions | Reference |
|---|---|---|---|
| Triethylsilane (Et₃SiH) / Boron Trifluoride Etherate (BF₃·OEt₂) | A classic ionic hydrogenation method effective for diaryl ketones. | Acetonitrile solvent, 5°C to ambient temperature. | chemicalbook.com |
| Polymethylhydrosiloxane (PMHS) / Ferric Chloride (FeCl₃) | An inexpensive and convenient combination for reducing ketones to methylene compounds. | Varies depending on substrate. | organic-chemistry.org |
| Sodium Cyanoborohydride (NaBH₃CN) / Acid | Used in a two-step process often involving the formation of a tosylhydrazone intermediate, which is then reduced. | Acidic medium to facilitate the reduction of the intermediate. | youtube.com |
| Wolff-Kishner Reduction (H₂NNH₂ / base) | Involves the formation of a hydrazone followed by elimination of N₂ gas under basic conditions. | High temperatures, strong base (e.g., KOH or KOtBu). | organic-chemistry.org |
| Clemmensen Reduction (Zn(Hg) / HCl) | A classic method using zinc amalgam under strongly acidic conditions. | Concentrated hydrochloric acid. | organic-chemistry.org |
Construction of the Ether Linkage
The ethoxy group (-OCH₂CH₃) is a key feature of the molecule. Its synthesis can be approached through several reliable methods, primarily the Williamson ether synthesis or more modern palladium-catalyzed techniques.
Williamson Ether Synthesis and Related Alkylation Methods
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. wikipedia.org In the context of this compound, this Sₙ2 reaction would typically involve the deprotonation of a phenolic precursor, such as (4-hydroxybenzyl)(3-iodophenyl)methane, to form a more nucleophilic phenoxide ion. wikipedia.orgmasterorganicchemistry.com This is achieved using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). jk-sci.com The resulting phenoxide then reacts with an ethylating agent like ethyl iodide or ethyl bromide to form the desired ether linkage. wikipedia.org
The reaction's success is dependent on the nature of the alkyl halide; primary halides are strongly preferred as secondary and tertiary halides are prone to undergo a competing E2 elimination reaction. masterorganicchemistry.comjk-sci.com For the synthesis of aryl ethers, appropriate bases include sodium hydroxide, potassium hydroxide, or cesium carbonate. jk-sci.com The use of polar aprotic solvents can help minimize side reactions. jk-sci.com
Palladium-Catalyzed Etherification Strategies
Modern organic synthesis has seen the rise of transition metal-catalyzed reactions for C-O bond formation. Palladium-catalyzed etherification, often referred to as a Buchwald-Hartwig-type coupling, provides a powerful alternative to the Williamson synthesis. nih.govthieme-connect.com These methods can couple aryl halides with alcohols, including phenols, under relatively mild conditions. nih.gov
A typical catalytic system involves a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), and a specialized ligand. organic-chemistry.org Sterically hindered and electron-rich biarylphosphine ligands (e.g., t-BuXPhos) have proven particularly effective, enabling the coupling of a wide range of substrates that may be challenging for traditional methods. nih.gov The reaction is performed in the presence of a base, such as sodium hydride. organic-chemistry.org These advanced methods have expanded the scope of diaryl ether synthesis, allowing for the coupling of even electron-deficient aryl halides. organic-chemistry.org
Interactive Table: Comparison of Ether Synthesis Methods
| Method | Mechanism | Key Reagents | Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Sₙ2 Nucleophilic Substitution | Alkoxide (from alcohol + base), Primary Alkyl Halide | Simple, widely used, good for symmetrical and asymmetrical ethers. | Prone to elimination with secondary/tertiary halides; harsh conditions may be needed for unactivated aryl halides. | wikipedia.orgjk-sci.combartleby.com |
| Palladium-Catalyzed Etherification | Reductive Elimination from a Pd(II) complex | Aryl Halide, Alcohol, Pd-catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base | Milder conditions, wider substrate scope, high functional group tolerance. | Catalyst and ligand cost, sensitivity to air/moisture. | nih.govthieme-connect.comorganic-chemistry.org |
Introduction and Functionalization of the Iodine Moiety
The introduction of the iodine atom onto the benzene (B151609) ring is a crucial functionalization step. This is typically achieved through electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by an iodine atom. manac-inc.co.jpfiveable.me
Direct iodination of aromatic compounds with elemental iodine (I₂) is often slow and requires an activating agent because iodine is the least reactive of the halogens. tandfonline.comlibretexts.org To enhance the reactivity, the reaction is commonly carried out in the presence of an oxidizing agent (e.g., hydrogen peroxide, ceric ammonium (B1175870) nitrate) or a strong acid catalyst. manac-inc.co.jptandfonline.com These agents help to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). tandfonline.comlibretexts.org
A variety of effective iodinating reagents have been developed. These include:
Iodine with an Oxidizing Agent: Combinations like I₂/H₂O₂ offer an eco-friendly approach. tandfonline.com
Iodine with Silver Salts: Reagents such as Ag₂SO₄/I₂ activate the iodine by forming an insoluble silver iodide precipitate, thereby generating an electrophilic iodine species. nih.gov
N-Iodosuccinimide (NIS): Often used with an acid catalyst like p-toluenesulfonic acid, NIS is a convenient source of electrophilic iodine. nih.gov
Iodine Monochloride (ICl): A powerful and reactive iodinating agent. nih.gov
The regioselectivity of the iodination is directed by the existing substituents on the aromatic ring. For phenol ethers (anisole derivatives), iodination typically occurs with high selectivity at the para position. nih.gov
An alternative route to iodoarenes is the Sandmeyer reaction, which involves the diazotization of a primary aromatic amine followed by treatment with an iodide salt, such as potassium iodide. nih.gov
Interactive Table: Common Reagents for Aromatic Iodination
| Reagent/System | Description | Reference |
|---|---|---|
| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Generates an electrophilic iodine species in situ. A common and effective method. | manac-inc.co.jptandfonline.com |
| I₂ / Silver Salt (e.g., Ag₂SO₄) | Activates I₂ by forming insoluble AgI, creating a potent electrophile. | nih.gov |
| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine, often used with an acid catalyst. | nih.gov |
| Iodine Monochloride (ICl) | A highly reactive reagent for direct iodination. | nih.gov |
| Potassium Iodide (KI) / Oxidant (e.g., Oxone) | KI serves as the iodine source, which is oxidized in situ to an electrophilic species. | tandfonline.com |
Catalytic Systems and Promoters in Synthesis
The synthesis of complex molecules like this compound heavily relies on catalytic systems to efficiently form key chemical bonds. Transition metals, particularly palladium, copper, and iron, are central to many of the most effective strategies.
Transition Metal-Mediated Cross-Coupling Processes (e.g., Pd, Cu, Fe)
The formation of the C(sp³)–C(sp²) bond that creates the diarylmethane structure is a prime candidate for transition metal-catalyzed cross-coupling reactions. These reactions offer a versatile and powerful way to connect the 4-ethoxybenzyl and 3-iodophenyl fragments.
Palladium (Pd): Palladium catalysis is preeminent in modern cross-coupling chemistry.
Suzuki-Miyaura Coupling: This reaction can be adapted to form triarylmethanes by coupling diarylmethyl esters with arylboronic acids. nih.gov This highlights the capability of Pd-catalysis to form C(sp³)–C(sp²) bonds under mild conditions. nih.gov
Hiyama Coupling: This involves the coupling of organosilanes with organic halides, catalyzed by palladium, and has been successfully used to synthesize diarylmethanes. mdpi.com
Direct C-H Arylation: Advanced methods allow for the direct coupling of a C(sp³)–H bond in a diarylmethane with an aryl bromide. acs.org This approach, utilizing a unique base/catalyst combination like KN(SiMe₃)₂/Pd–NiXantphos, can proceed at room temperature and avoids the need to pre-functionalize the benzyl position. acs.orgnih.gov
Copper (Cu): Copper catalysis is historically significant, especially in the formation of C-O bonds.
Ullmann Reaction: The classic Ullmann condensation uses a copper catalyst to couple an aryl halide with an alcohol or phenol to form an ether. thieme-connect.comorganic-chemistry.org While often requiring high temperatures, modern modifications using ligands like N,N-dimethylglycine have enabled these reactions to proceed under milder conditions. organic-chemistry.org Copper(I) salts are also used in solid-phase syntheses of diaryl ethers. nih.gov
Iron (Fe): Iron catalysts are emerging as a cost-effective and environmentally friendly alternative to palladium and copper in some cross-coupling reactions. For instance, iron(III) acetylacetonate (B107027) (Fe(acac)₃) has been used in combination with copper(I) iodide (CuI) to promote C-O cross-coupling reactions for diaryl ether synthesis. organic-chemistry.org
Interactive Table: Overview of Relevant Transition Metal-Mediated Reactions
| Reaction | Metal | Bond Formed | Description | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium | C(sp³)–C(sp²) | Coupling of an organoboron compound with an organic halide. Adaptable for diarylmethane synthesis. | nih.gov |
| Direct C-H Arylation | Palladium | C(sp³)–C(sp²) | Direct coupling of a C-H bond with an aryl halide, offering high atom economy. | acs.orgnih.gov |
| Buchwald-Hartwig Etherification | Palladium | C–O | Coupling of an aryl halide with an alcohol, often using specialized phosphine ligands. | nih.govthieme-connect.com |
| Ullmann Condensation | Copper | C–O | Classic method for diaryl ether synthesis by coupling an aryl halide and a phenoxide. | organic-chemistry.orgnih.gov |
| C-O Cross-Coupling | Copper/Iron | C–O | A dual catalytic system using CuI and Fe(acac)₃ can promote the formation of diaryl ethers. | organic-chemistry.org |
Use of Rare Earth Catalysts for Specific Transformations
The application of rare earth elements in catalysis has opened new avenues for the synthesis of complex organic molecules. rsc.org While direct literature on the use of rare earth catalysts for the synthesis of this compound is not extensively documented, the principles from related transformations suggest significant potential. Rare earth oxides are noted for their unique electronic properties, stemming from their partially filled 4f orbitals, which can enhance catalytic activity in various organic reactions. rsc.org
For instance, zeolites exchanged with rare earth cations have been effectively used in the gas-phase iodination of benzene. googleapis.comgoogle.com These catalysts, such as X or Y type zeolites exchanged with cations like lanthanum or cerium, have demonstrated stability and high selectivity. googleapis.com It is conceivable that a similar catalytic system could be adapted for the selective iodination of a pre-formed 1-(4-ethoxybenzyl)benzene, directing the iodine to the meta position.
Furthermore, rare earth catalysts are known to be effective in Friedel-Crafts alkylation reactions. The synthesis of the diarylmethane core of this compound could potentially be achieved by the reaction of 3-iodobenzyl halide with ethoxybenzene, catalyzed by a rare earth triflate (e.g., Sc(OTf)₃ or Yb(OTf)₃). These catalysts are known for their high Lewis acidity, water tolerance, and recyclability, making them attractive for industrial applications.
Organocatalytic and Metal-Free Synthetic Routes
In recent years, a paradigm shift towards more sustainable chemical synthesis has led to the development of organocatalytic and metal-free reactions. beilstein-journals.org These methods offer the advantages of lower cost, reduced toxicity, and milder reaction conditions compared to traditional metal-catalyzed processes. orgsyn.org
For the synthesis of this compound, a metal-free approach could involve the direct C-H functionalization of an appropriate precursor. For example, radical-mediated reactions, using an iodine source and a radical initiator like AIBN (2,2'-azoisobutyronitrile), have been successful in the synthesis of other iodinated aromatic compounds. orgsyn.org Another strategy involves the use of molecular iodine in the presence of an oxidizing agent, which has proven effective for the synthesis of benzo[b]thiophenes and could be adapted for the iodination step. rsc.org
Organocatalysis also presents viable routes. For instance, a cinchona-based organocatalyst could potentially be employed in a stereoselective fashion if a chiral center were desired in a more complex analogue of the target molecule. beilstein-journals.org While the direct synthesis of this compound via organocatalysis is not explicitly reported, the principles of organocatalyzed coupling reactions could be applied.
Optimization of Reaction Parameters and Process Scale-Up Considerations
The successful synthesis of this compound, particularly on an industrial scale, hinges on the careful optimization of reaction parameters to maximize yield and purity while ensuring economic viability and safety.
Influence of Solvent Systems and Temperature Profiles
The choice of solvent and the temperature at which a reaction is conducted are critical factors that can profoundly impact reaction rates, yields, and selectivity. In cross-coupling reactions, such as a potential Suzuki or Heck coupling to form the diarylmethane structure, polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. researchgate.net
The following table, based on a model Heck reaction of iodobenzene and n-butyl acrylate, illustrates the significant effect of the solvent on product yield. researchgate.net
| Solvent | Temperature (°C) | Yield (%) |
| NMP | 110 | 95 |
| DMSO | 110 | 85 |
| DMF | 110 | 82 |
| THF | 110 | 45 |
| H₂O | 110 | 30 |
As indicated, NMP provided the highest yield in this model system, highlighting the importance of solvent screening during process development. researchgate.net Temperature also plays a crucial role; while higher temperatures can increase reaction rates, they may also lead to the formation of undesirable byproducts. Therefore, establishing an optimal temperature profile is essential for maximizing the yield of the desired product.
Reagent Stoichiometry and Additive Effects
The precise ratio of reactants and the presence of additives such as bases and co-catalysts are fundamental to the success of many synthetic transformations. In a hypothetical Suzuki coupling to form this compound from 3-iodobenzyl bromide and 4-ethoxyphenylboronic acid, the stoichiometry of the reactants, palladium catalyst, and base would need to be carefully optimized.
Studies on related Suzuki reactions have shown that an excess of the boronic acid and the base is often beneficial. researchgate.net For example, using 1.2 equivalents of the arylboronic acid and 2 equivalents of a base like potassium carbonate (K₂CO₃) has been shown to be effective. researchgate.net The catalyst loading is another critical parameter to optimize, as reducing the amount of expensive palladium catalyst is desirable for large-scale production. researchgate.net
The table below, derived from a model Suzuki coupling of iodobenzene and phenylboronic acid, demonstrates the impact of catalyst loading and reagent stoichiometry on product yield. researchgate.net
| Catalyst Loading (mol%) | Aryl Halide (mmol) | Arylboronic Acid (mmol) | Base (mmol) | Yield (%) |
| 0.025g | 1 | 1.2 | 2 | 95 |
| 0.015g | 1 | 1.2 | 2 | 80 |
| 0.025g | 1 | 1 | 2 | 88 |
| 0.025g | 1 | 1.2 | 1 | 75 |
Control of Regioselectivity and Chemoselectivity
Achieving the desired regiochemistry and chemoselectivity is paramount in the synthesis of a specific isomer like this compound. Regioselectivity, in this context, refers to the placement of the iodine atom exclusively at the 3-position of the benzyl-substituted ring. Chemoselectivity involves the selective reaction of one functional group in the presence of others.
For instance, if the diarylmethane core is formed first, the subsequent iodination must be directed to the meta-position of the benzyl-substituted ring, avoiding reaction on the ethoxy-activated ring. The choice of iodinating agent and catalyst is crucial for this control.
In cross-coupling reactions, the catalyst system can be tailored to control regioselectivity. For example, in the cyclotrimerization of alkynes to form substituted benzenes, the use of an Indium(III) catalyst with 2-iodophenol (B132878) as an additive has been shown to yield 1,3,5-substituted products with excellent regioselectivity. nih.gov While a different reaction, this demonstrates the principle of catalyst-controlled regioselectivity.
The analysis of reaction pathways using computational methods, such as Density Functional Theory (DFT), can also aid in predicting and understanding the factors that govern chemo- and regioselectivity in complex reactions. scispace.com
Chemical Reactivity and Functional Group Transformations of 1 4 Ethoxybenzyl 3 Iodobenzene
Transformations at the Aryl Iodide Center
The carbon-iodine bond in 1-(4-ethoxybenzyl)-3-iodobenzene is a key site for a variety of chemical reactions, enabling the introduction of diverse functional groups.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Aromatic rings, typically nucleophilic, can become electrophilic and undergo nucleophilic substitution when substituted with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups at the ortho or para positions relative to the leaving group accelerates the reaction. masterorganicchemistry.com While simple aryl halides are generally unreactive towards nucleophiles, their reactivity can be significantly enhanced by the presence of activating groups or the use of very strong nucleophiles. libretexts.org
In the context of this compound, the iodine atom can be displaced by various nucleophiles. The reaction mechanism generally involves the attack of the nucleophile on the carbon atom bearing the iodine, leading to the formation of a transient, negatively charged intermediate. libretexts.orgyoutube.com Subsequent elimination of the iodide ion restores the aromaticity of the ring. It is important to note that in nucleophilic aromatic substitution, the leaving group trend is often reversed compared to other substitution reactions, with fluoride (B91410) sometimes being the best leaving group due to the high polarization of the carbon-fluorine bond, which facilitates the initial nucleophilic attack. youtube.com
Reductive dehalogenation of aryl halides is a fundamental transformation in organic synthesis. For this compound, the carbon-iodine bond can be cleaved and replaced with a carbon-hydrogen bond. This can be achieved through various methods, including catalytic hydrogenation or using hydride reagents. One notable method involves the use of a sodium hydride-lithium iodide complex, which has been shown to effectively reduce various aryl bromides and iodides. nih.gov Computational studies on similar systems suggest a concerted nucleophilic aromatic substitution (cSNAr) mechanism for this transformation. nih.gov
The aryl iodide functionality of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org For this compound, this would typically involve reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl product. libretexts.orgresearchgate.netresearchgate.net The reactivity of the aryl halide in Suzuki coupling generally follows the trend I > OTf > Br > Cl. libretexts.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. nih.govlibretexts.org this compound can be reacted with various alkenes in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The reaction is highly selective for C(sp²)–I bond activation, even in the presence of other halogens like bromine. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne would yield a substituted alkyne. researchgate.netresearchgate.net
Negishi Coupling: This reaction couples an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org It is a versatile method for forming C-C bonds and can be catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org this compound can be coupled with various organozinc reagents to introduce a wide range of substituents. organic-chemistry.orgrsc.orgresearchgate.net
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide. wikipedia.orglibretexts.org This reaction allows for the facile synthesis of aryl amines from this compound by coupling it with primary or secondary amines in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govresearchgate.net
Table 1: Overview of Cross-Coupling Reactions with this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | C-C |
| Heck | Alkene | Pd catalyst, Base | C-C |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C |
| Negishi | Organozinc compound | Pd or Ni catalyst | C-C |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N |
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are versatile reagents in organic synthesis. researchgate.netpsu.edu These compounds, such as λ³- and λ⁵-iodanes, act as powerful oxidizing agents. researchgate.netprinceton.edu For instance, aryl iodides can be converted to aryliodine(III) dichlorides (ArICl₂) using reagents like hydrogen peroxide in the presence of hydrochloric acid. researchgate.net These hypervalent iodine species can then be used in various oxidative transformations. The reactivity of these reagents is based on the electrophilic nature of the iodine atom and the excellent leaving group ability of the phenyliodonio group. princeton.eduuab.cat
Reactivity of the Ethoxybenzyl Moiety
The ethoxybenzyl group in this compound also possesses reactive sites, particularly the benzylic methylene (B1212753) bridge.
The methylene group situated between the two aromatic rings is a benzylic position and is susceptible to functionalization. Benzylic C-H bonds are relatively weak and can be targeted for various transformations. masterorganicchemistry.com
Benzylic Oxidation: The benzylic methylene bridge can be oxidized to a carbonyl group. researchgate.netd-nb.inforesearchgate.netbeilstein-journals.org This transformation is often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com The reaction typically requires the presence of at least one benzylic C-H bond. masterorganicchemistry.com More recently, catalytic methods using manganese complexes have been developed for the chemoselective oxidation of benzylic methylenes with hydrogen peroxide under mild conditions. d-nb.info These methods show high tolerance for various functional groups. d-nb.inforesearchgate.net The oxidation can also be induced by radical anions, such as the sulfate (B86663) radical anion (SO₄·⁻), which can abstract a hydrogen atom from the benzylic position. beilstein-journals.org The oxidation of a benzylic methylene group in a compound like this compound would lead to the formation of a ketone. For example, the oxidation of 4-ethylbenzonitrile (B1329635) results in 4-acetylbenzonitrile. rsc.org
C-H Activation: Direct functionalization of the benzylic C-H bonds is another potential pathway for modification. While specific examples for this compound are not detailed in the provided context, general methodologies for benzylic C-H activation could be applicable. These reactions often involve transition metal catalysts that can insert into the C-H bond, allowing for the introduction of new functional groups.
Selective Cleavage and Derivatization of the Aryl Ether Linkage
The aryl ether bond in this compound represents a key functional group that can be selectively cleaved under specific conditions to yield phenol (B47542) derivatives. This transformation is significant for breaking down complex aromatic structures into simpler, valuable chemical building blocks. Methodologies developed for the cleavage of similar bonds, such as the β-O-4 linkage in lignin, are applicable here. rsc.orgnih.govresearchgate.netnih.gov
Chemical methods often employ strong acids or bases at high temperatures, but milder, more selective approaches using transition metal catalysis have been developed. For instance, nickel, palladium, and platinum complexes have demonstrated efficacy in cleaving aryl C-O bonds. researchgate.net In the context of this compound, such a cleavage would break the bond between the benzylic carbon and the ether oxygen, or the bond between the ether oxygen and the ethoxy-substituted ring. The latter is more typical for aryl ether cleavage, potentially yielding 3-iodobenzyl alcohol and ethoxybenzene, or their derivatives depending on the specific reagents used.
Enzymatic catalysis offers a green alternative for aryl ether cleavage. researchgate.net Enzymes like β-etherases, often found in wood-degrading fungi, can selectively break β-O-4 aryl ether bonds under mild conditions. nih.govnih.gov While direct application on this specific substrate is not documented, the principle of using biocatalysts for selective C-O bond scission is a growing field of interest. researchgate.net
Table 1: Potential Methods for Aryl Ether Cleavage
| Method | Reagents/Catalyst | Potential Products | Description |
| Reductive Cleavage | Ni, Pd, or Pt catalysts with a hydrogen source | 3-Iodotoluene and Phenol | Transition metal-catalyzed hydrogenolysis can cleave the C-O bond, reducing the benzyl (B1604629) group. |
| Acid-Catalyzed Hydrolysis | Strong acids (e.g., HBr, HI) | 3-Iodobenzyl bromide/iodide and 4-ethoxyphenol | Classic method, though it can be harsh and may affect other functional groups like the iodo-substituent. |
| Enzymatic Cleavage | β-etherase | 3-Iodobenzyl alcohol and 4-ethoxyphenol | A highly selective and environmentally friendly method, proceeding under mild, aqueous conditions. nih.govnih.gov |
Electrophilic Aromatic Substitution on the 4-Ethoxyphenyl Ring
The 4-ethoxyphenyl ring in the molecule is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the ethoxy group (-OEt). libretexts.org This group directs incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com Since the para position is already occupied by the benzyl group, substitution will occur at the ortho positions (C-3 and C-5 of the ethoxyphenyl ring).
The general mechanism for EAS involves two main steps: the attack of the aromatic ring's π-electrons on an electrophile to form a resonance-stabilized carbocation intermediate (also known as a sigma complex or benzenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate-determining step is the formation of the carbocation, which is stabilized by the electron-donating ethoxy group. masterorganicchemistry.com
A variety of standard EAS reactions can be performed on the activated 4-ethoxyphenyl ring. masterorganicchemistry.com
Table 2: Examples of Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile (E+) | Reagents | Expected Product |
| Nitration | NO₂+ | HNO₃, H₂SO₄ | 1-(3-Iodobenzyl)-4-ethoxy-2-nitrobenzene |
| Halogenation | Br⁺ / Cl⁺ | Br₂/FeBr₃ or Cl₂/AlCl₃ | 1-(2-Bromo-4-ethoxybenzyl)-3-iodobenzene |
| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | 1-(4-Ethoxy-3-acylbenzyl)-3-iodobenzene |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-(3-Iodobenzyl)-5-ethoxybenzenesulfonic acid |
Transformations on the Benzene (B151609) Rings
Direct Arylation and Alkylation Strategies
The carbon-iodine bond on the 3-iodophenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions. Direct C-H arylation strategies, which avoid the pre-functionalization of the coupling partner, are particularly advantageous from a green chemistry perspective. researchgate.net In these reactions, the 3-iodophenyl moiety of this compound serves as the aryl halide partner.
For example, a palladium-catalyzed direct arylation could couple the molecule with a (hetero)arene that has an available C-H bond. researchgate.net Such reactions are often promoted by a palladium catalyst, a ligand (like a phosphine), and a base to facilitate the C-H activation step. researchgate.net This approach allows for the synthesis of complex biaryl or heteroaryl structures directly from simple arene feedstocks.
Halogen Exchange Reactions
The iodine atom in this compound can be replaced with another halogen (fluorine, chlorine, or bromine) through a halogen exchange reaction. The Finkelstein reaction is a classic example, though it is more commonly applied to alkyl halides. manac-inc.co.jpwikipedia.org For aryl halides, this transformation, often termed an "aromatic Finkelstein reaction," typically requires a transition metal catalyst. wikipedia.org
Copper(I) salts, often in combination with specific ligands like diamines, are known to catalyze the exchange of aryl iodides with other halides. wikipedia.org Nickel-based catalysts have also been shown to be effective. wikipedia.org These reactions are equilibrium-driven, but conditions can be manipulated to favor the desired product. This transformation is valuable for introducing different halogens, which can subsequently be used in other types of coupling reactions or serve to fine-tune the electronic properties of the molecule.
Table 3: Catalytic Systems for Aromatic Halogen Exchange
| Target Halogen | Reagent | Catalyst System | Potential Product |
| Bromine | CuBr | CuI / Diamine Ligand | 1-(4-Ethoxybenzyl)-3-bromobenzene |
| Chlorine | CuCl | CuI / Diamine Ligand | 1-(4-Ethoxybenzyl)-3-chlorobenzene |
| Fluorine | KF, CsF | Palladium or Copper complexes | 1-(4-Ethoxybenzyl)-3-fluorobenzene |
Cascade Reactions and Multi-Component Strategies Involving the Compound
The multifunctional nature of this compound makes it an ideal substrate for cascade or multi-component reactions, where multiple bonds are formed in a single synthetic operation. These strategies are highly efficient for rapidly building molecular complexity. researchgate.net
A hypothetical cascade reaction could be initiated at the aryl iodide position. For instance, a Sonogashira coupling with a terminal alkyne that also contains a nucleophilic group could be performed. Following the initial carbon-carbon bond formation, the tethered nucleophile could undergo an intramolecular cyclization onto another part of the molecule, perhaps after a subsequent modification.
Another possibility involves a radical cascade process. researchgate.net Generation of a radical at a position ortho to the iodide via a separate reaction could trigger a cyclization event. While specific examples involving this compound are not reported, the principles of using radical precursors to initiate complex cyclizations are well-established. researchgate.net These advanced strategies highlight the potential of this compound as a versatile building block in the synthesis of complex organic molecules. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be employed for the complete structural assignment of 1-(4-Ethoxybenzyl)-3-iodobenzene.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for this compound would be:
An ethyl group signal, characterized by a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling.
A singlet for the benzylic methylene (CH₂) protons, as they have no adjacent protons to couple with.
A series of signals in the aromatic region corresponding to the protons on the two benzene (B151609) rings. The 1,4-disubstituted ethoxybenzyl ring would likely show two doublets (an AA'BB' system), while the 1,3-disubstituted iodobenzene (B50100) ring would exhibit a more complex pattern of four distinct signals. The chemical shifts of these aromatic protons would be influenced by the electron-donating ethoxy group and the electron-withdrawing and magnetically anisotropic iodine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. For this compound, a distinct signal would be expected for each unique carbon atom. The carbon atom directly bonded to the iodine would show a characteristic chemical shift at a relatively low field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular framework.
| Expected ¹H NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~1.4 (triplet) |
| Ethyl -OCH₂- | ~4.0 (quartet) |
| Benzyl (B1604629) -CH₂- | ~3.9-4.1 (singlet) |
| Aromatic Protons | ~6.8-7.8 (multiplets) |
| Expected ¹³C NMR Data for this compound | |
| Assignment | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~15 |
| Benzyl -CH₂- | ~40-45 |
| Ethyl -OCH₂- | ~63 |
| C-I | ~95 |
| Aromatic Carbons | ~115-145 |
| C-O | ~158 |
Mass Spectrometry (MS) Techniques for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the precise determination of the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₁₅H₁₅IO), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental composition. The expected monoisotopic mass would be calculated based on the most abundant isotopes of carbon, hydrogen, iodine, and oxygen.
Electron Ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The analysis of these fragments provides valuable structural information. Expected fragmentation pathways for this compound could include:
Cleavage of the benzyl C-C bond, leading to the formation of a stable tropylium-like ion from the ethoxybenzyl moiety and an iodobenzyl radical or cation.
Loss of the ethoxy group.
The presence of the iodine atom would be indicated by a characteristic isotopic pattern and the presence of an ion at m/z 127, corresponding to I⁺.
| Expected Mass Spectrometry Data for this compound | |
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₅IO |
| Monoisotopic Molecular Weight | ~354.01 g/mol |
| Key Fragment Ion (m/z) | 4-ethoxybenzyl cation |
| Key Fragment Ion (m/z) | Iodophenyl cation/radical |
Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be utilized for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity of over 98% is often required for pharmaceutical intermediates. chemicalbook.com
Gas Chromatography (GC): Provided that this compound is thermally stable and sufficiently volatile, GC could also be used for purity analysis. A capillary column with a non-polar stationary phase would be suitable. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for identification and mass spectral data for confirmation of the structure of the eluting compound.
| Illustrative Chromatographic Conditions for Purity Assessment | |
| Technique | Typical Parameters |
| HPLC | |
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | UV at 220 nm or 254 nm |
| GC | |
| Column | Capillary column (e.g., DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
C-H stretching vibrations for the aromatic and aliphatic protons.
C=C stretching vibrations in the aromatic rings.
C-O stretching vibrations for the ether linkage.
Out-of-plane C-H bending vibrations, which can be indicative of the substitution patterns on the benzene rings.
Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations but is based on inelastic scattering of light. rsc.org It is particularly sensitive to non-polar bonds. For this compound, the C-I bond, which is less prominent in the IR spectrum, might show a characteristic signal in the low-frequency region of the Raman spectrum. The symmetric vibrations of the benzene rings would also be expected to be strong in the Raman spectrum.
| Expected Vibrational Spectroscopy Data for this compound | |
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O Stretch (Ether) | 1250-1000 |
| C-I Stretch | 600-500 |
X-ray Crystallography for Solid-State Structural Characterization
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct an electron density map from which the atomic positions can be determined. For a molecule like this compound, X-ray crystallography would unequivocally confirm the meta substitution pattern on the iodinated ring and the para substitution on the ethoxy-containing ring. It would also reveal details about intermolecular interactions, such as packing forces, in the crystal lattice.
| Information Obtainable from X-ray Crystallography | | | :--- | | Precise 3D molecular structure | | Unambiguous confirmation of stereochemistry and regiochemistry | | Accurate bond lengths and angles | | Details of intermolecular interactions and crystal packing | | Determination of the crystal system and space group |
Theoretical and Computational Chemistry Investigations of 1 4 Ethoxybenzyl 3 Iodobenzene
Computational chemistry provides a powerful lens for understanding the intrinsic properties of 1-(4-Ethoxybenzyl)-3-iodobenzene at a molecular level. Through the application of quantum chemical calculations and molecular simulations, it is possible to investigate its electronic structure, conformational landscape, reactivity, and intermolecular interactions, offering insights that complement experimental findings.
Role As a Key Synthetic Intermediate and Chemical Building Block
Utilization in the Synthesis of Diverse Organic Scaffolds and Complex Molecules
The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making aryl iodides like 1-(4-ethoxybenzyl)-3-iodobenzene preferred substrates in many metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The stable 4-ethoxybenzyl portion of the molecule typically remains intact while the iodinated ring undergoes transformation, allowing for the synthesis of diverse molecular scaffolds.
Key cross-coupling reactions applicable to this building block include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, leading to substituted diarylacetylenes.
Heck Coupling: Reaction with alkenes to form new C-C bonds, yielding substituted stilbene-like structures.
Buchwald-Hartwig Amination: Reaction with amines to create arylamine derivatives.
Hiyama Coupling: A palladium-catalyzed reaction with organosilanes to form C-C bonds.
Ullmann Coupling: A copper-catalyzed reaction often used for forming diaryl ethers or thioethers.
These methodologies allow chemists to append a wide variety of functional groups and molecular fragments to the core structure, demonstrating the compound's role as a versatile building block for complex organic molecules.
Strategies for Further Functionalization into Novel Materials
Beyond cross-coupling, the iodine atom in this compound provides a gateway for numerous other functionalization strategies aimed at creating novel chemical entities. These transformations fundamentally alter the electronic and structural properties of the molecule, paving the way for new materials precursors.
One primary strategy is metal-halogen exchange . Treatment with organolithium reagents (like n-butyllithium) or magnesium metal can convert the aryl iodide into a highly reactive organolithium or Grignard reagent, respectively. These intermediates can then react with a broad spectrum of electrophiles to introduce new functional groups.
| Reaction Type | Reagents | Resulting Functional Group |
| Lithiation | n-BuLi, t-BuLi | Aryllithium Intermediate |
| Grignard Formation | Mg | Arylmagnesium Iodide |
| Borylation | Bis(pinacolato)diboron, Pd catalyst | Borylated Derivative |
| Carbonylation | CO, Pd catalyst, Alcohol | Ester Functionality |
| Phosphonation | Diethyl phosphite, Pd catalyst | Diethylarylphosphonate |
These functionalization methods expand the synthetic toolbox available to chemists, enabling the transformation of this compound into a wide range of derivatives for materials science exploration, without detailing the specific properties of the resulting materials.
Precursor for Advanced Medicinal Chemistry Scaffolds (focusing on synthetic accessibility)
In the field of medicinal chemistry, the ability to rapidly generate a library of structurally related compounds is crucial for exploring structure-activity relationships (SAR). This compound is an excellent starting point for such endeavors due to the synthetic accessibility of its derivatives. The diarylmethane motif is a common feature in many biologically active molecules, including certain SGLT2 inhibitors used in diabetes treatment. Although a chlorinated analogue, 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is more commonly cited as a direct precursor for drugs like Dapagliflozin, the underlying synthetic principles are analogous.
The key advantage of using an aryl iodide precursor is the ability to perform late-stage functionalization. A core structure can be synthesized, and the versatile iodine atom can then be used to introduce a variety of substituents in the final steps. This approach allows medicinal chemists to fine-tune the properties of a lead compound by systematically modifying a specific position on the aromatic ring. For instance, the iodine can be replaced with different aryl, heteroaryl, or alkyl groups via Suzuki or other cross-coupling reactions to probe interactions with a biological target. This synthetic flexibility makes this compound and related structures valuable precursors in the design and synthesis of new therapeutic agents.
Green Chemistry Principles in the Synthesis and Application of 1 4 Ethoxybenzyl 3 Iodobenzene
Atom Economy and Reaction Efficiency Assessments
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy. Reaction efficiency, often represented by the chemical yield, provides a practical measure of a reaction's success.
A common route to diarylmethanes involves the Friedel-Crafts alkylation or acylation followed by reduction. For instance, the synthesis of a related compound, 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, involves the reduction of a ketone precursor. chemicalbook.com This type of reduction, often using reagents like triethylsilane and a Lewis acid such as boron trifluoride diethyl etherate, can have a lower atom economy due to the large molecular weight of the reducing agents and catalysts that are not incorporated into the final product. chemicalbook.com The reported yield for this specific reduction step, however, is very high at 97.4%, indicating excellent reaction efficiency. chemicalbook.com
To provide a comparative analysis, different synthetic strategies can be evaluated.
Table 1: Comparison of Reaction Efficiency for Similar Synthetic Transformations
| Reaction Type | Reagents | Solvent | Product Yield | Reference |
|---|---|---|---|---|
| Ketone Reduction | Triethylsilane, Boron trifluoride diethyl etherate | Acetonitrile (B52724) | 97.4% | chemicalbook.com |
| Hantzsch Dihydropyridine Synthesis (Microwave) | Various reactants | Solvent-free | 86-96% | nih.gov |
| Biginelli Reaction | Clay catalyst | Solvent-free | 94% | xjenza.org |
| Esterification | Dibutyltin oxide | Methanol | 95% | doaj.org |
This table illustrates that high yields are achievable in various reaction types, a key component of efficient synthesis. However, a full atom economy assessment would require a detailed analysis of all reactants and byproducts for each specific pathway to 1-(4-Ethoxybenzyl)-3-iodobenzene.
Implementation of Green Solvents and Solvent-Free Reaction Conditions
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents like water, supercritical fluids, or, ideally, no solvent at all. rsc.org
In a documented synthesis of a similar structure, acetonitrile was used as the solvent. chemicalbook.com While effective, acetonitrile has recognized hazards. The work-up procedure also involved methyl tert-butyl ether, another solvent with environmental concerns. chemicalbook.com The search for greener alternatives is ongoing. Water is a highly desirable green solvent, and biphasic systems can facilitate catalyst recovery. rsc.org
Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. rsc.org These reactions, often facilitated by grinding or microwave irradiation, can lead to reduced waste, shorter reaction times, and easier purification. xjenza.orgwjpmr.com For example, the synthesis of certain heterocyclic compounds has been achieved with high efficiency under solvent-free conditions. nih.govrsc.org The synthesis of 1,3-diiodo-2-propanol from glycerol-1,3-dichlorohydrin has been successfully demonstrated using alumina-supported reagents in the absence of a solvent. researchgate.net
Table 2: Examples of Green Solvent and Solvent-Free Applications
| Reaction | Solvent/Condition | Advantages | Reference |
|---|---|---|---|
| Synthesis of 1,2,4-triazolo[4,3-a]quinoxalines | Solvent-free | Expeditious, benign non-metallic oxidant | rsc.org |
| Synthesis of 1,4-dihydropyridine (B1200194) nucleosides | Solvent-free (Microwave) | High yields, short reaction time, simple workup | nih.gov |
| Hantzsch Dihydropyridine Synthesis | Water | Environmentally friendly, potential for catalyst recycling | xjenza.org |
| Trans-halogenation of glycerol-1,3-dichlorohydrin | Solvent-free (Alumina-supported reagents) | High conversion, good selectivity | researchgate.net |
Applying these principles to the synthesis of this compound would involve exploring solid-state Friedel-Crafts reactions or reductions, or utilizing greener solvent systems.
Development of Environmentally Benign Catalytic Systems
Catalysts are fundamental to green chemistry as they can increase reaction efficiency and selectivity, often under milder conditions. The ideal green catalyst is non-toxic, derived from abundant resources, and recyclable.
The reduction of the ketone precursor to 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene uses a boron trifluoride-based catalyst, which is effective but can be hazardous and difficult to handle. chemicalbook.com There is a significant drive towards developing solid acid catalysts, such as zeolites and heteropolyacids, which are generally more environmentally benign. researchgate.netresearchgate.netexlibrisgroup.com These catalysts are often easier to separate from the reaction mixture and can be reused multiple times, reducing waste and cost. researchgate.net For instance, certain heteropolyacid catalysts have been reused up to six times without significant loss of activity. researchgate.net
The use of biocatalysts, or enzymes, also represents a green approach, as they operate under mild conditions in aqueous environments. rsc.org While specific enzymatic routes to this compound are not documented, the broader field of biocatalysis is rapidly expanding.
Table 3: Types of Environmentally Benign Catalysts
| Catalyst Type | Example | Advantages | Reference |
|---|---|---|---|
| Heterogeneous Solid Acids | Zeolites (e.g., H-BEA) | Reusable, reduced corrosion and pollution | researchgate.net |
| Heteropolyacids (HPAs) | H3PW on activated carbon | High activity, sustainable for certain polymerizations | researchgate.net |
| Nanoparticle Catalysts | Nano-MgO | High product yields, mild conditions, minimal waste | researchgate.net |
| Phase Transfer Catalysts | Triethylbenzylammonium chloride (TEBAC) | Enables reactions between different phases (e.g., aqueous and organic) | doaj.org |
Waste Minimization and Recycling Strategies
Waste minimization is a foundational concept of green chemistry, encapsulated in the principle of "prevention." This involves designing synthetic routes that generate as little waste as possible. The E-factor (environmental factor), which is the mass ratio of waste to the desired product, is a common metric for assessing waste.
In the synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene, the work-up involves multiple washes with aqueous sodium bicarbonate and brine, followed by concentration and filtration. chemicalbook.com While necessary for purification, these steps generate aqueous waste streams that must be treated.
Strategies to minimize waste include the use of recyclable heterogeneous catalysts, which prevent the catalyst from entering the waste stream. researchgate.netexlibrisgroup.com Solvent recycling is another key strategy. Furthermore, designing one-pot or multi-component reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly reduce waste from work-up and purification procedures. xjenza.org For example, a one-pot, three-component Biginelli reaction using a recyclable clay catalyst demonstrates high atom economy and a low E-factor. xjenza.org
Energy Efficiency in Synthetic Procedures
Reducing energy consumption is another key aspect of green chemistry. Traditional synthetic methods often rely on prolonged heating, which is energy-intensive. Alternative energy sources like microwave irradiation and mechanochemistry (e.g., grinding or ball-milling) can dramatically reduce reaction times and energy usage. beilstein-journals.orgufsm.brpsu.edu
Microwave-assisted synthesis, in particular, has been shown to accelerate a wide range of organic reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. ufsm.brarkat-usa.orgrsc.org For example, the synthesis of certain heterocyclic compounds that takes hours with conventional heating can be completed in minutes using microwave irradiation, often under solvent-free conditions. nih.govpsu.edu
Mechanochemistry offers a solvent-free method for conducting reactions by using mechanical force to induce chemical transformations. beilstein-journals.org This technique is still emerging but holds great promise for a more sustainable and energy-efficient synthesis of various organic compounds, including halogenated aromatics. beilstein-journals.org
Table 4: Comparison of Conventional and Energy-Efficient Synthetic Methods
| Reaction | Method | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of HIBG | Microwave Irradiation | Minutes | Reduced reaction time, higher yield | ufsm.br |
| Synthesis of chemicalbook.comwjpmr.com oxazine (B8389632) derivatives | Microwave Irradiation | Shorter than conventional | Reduced solvent, improved yield and purity | arkat-usa.org |
| Halogenation of aromatics | Mechanochemical Grinding | Not specified | Solvent-free, controlled stoichiometry | beilstein-journals.org |
| Claisen Rearrangement | Conventional Heating | Hours | Standard, well-understood | rsc.org |
The application of microwave-assisted or mechanochemical approaches to the key bond-forming steps in the synthesis of this compound could offer significant advantages in terms of energy efficiency and reduced environmental impact.
Future Perspectives and Emerging Research Avenues
Exploration of Novel and Highly Efficient Synthetic Pathways
The construction of the diarylmethane framework of 1-(4-Ethoxybenzyl)-3-iodobenzene is a key synthetic challenge. Traditional methods such as Friedel-Crafts reactions often suffer from issues with regioselectivity and the use of harsh acidic conditions, which may not be compatible with a wide range of functional groups. Future research will likely focus on the development of more sophisticated and efficient catalytic cross-coupling strategies.
Modern palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada-Corriu reactions, offer milder conditions and greater functional group tolerance. The synthesis could be envisioned through the coupling of a (4-ethoxybenzyl)metal reagent with 1,3-diiodobenzene (B1666199) or, alternatively, a (3-iodobenzyl)metal reagent with a 4-ethoxybenzyl halide. A particularly promising avenue is the nickel-catalyzed cross-coupling of alkenyl halides with 4-alkyl-1,4-dihydropyridines, which could be adapted for benzyl (B1604629) derivatives, potentially offering novel stereochemical control. nih.gov
Furthermore, green chemistry principles are increasingly influencing synthetic design. Mechanochemical methods, such as ball milling, have demonstrated success in conducting Suzuki, Sonogashira, and Buchwald-Hartwig couplings with reduced solvent waste and reaction times. nih.gov Applying these solvent-free or reduced-solvent methods to the synthesis of this compound could significantly improve the environmental footprint and efficiency of its production.
| Synthetic Strategy | Potential Precursors | Catalyst System (Hypothetical) | Anticipated Advantages |
| Suzuki-Miyaura Coupling | 3-Iodobenzyl bromide + 4-Ethoxyphenylboronic acid | Pd(PPh₃)₄, Base | High functional group tolerance, mild conditions. |
| Negishi Coupling | 4-Ethoxybenzyl chloride + (3-Iodophenyl)zinc chloride | PdCl₂(dppf) | High reactivity and selectivity. |
| Kumada-Corriu Coupling | 3-Iodobenzyl chloride + (4-Ethoxyphenyl)magnesium bromide | NiCl₂(dmpe) | Use of readily available Grignard reagents. |
| Mechanochemical Synthesis | 3-Iodobenzyl bromide + 4-Ethoxyphenylboronic acid | Pd(OAc)₂, Base (solid state) | Reduced solvent waste, shorter reaction times. nih.gov |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, process control, and scalability for the synthesis of fine chemicals. mdpi.comthieme-connect.deucd.ie The synthesis of this compound is well-suited for adaptation to flow chemistry platforms. For instance, a key cross-coupling step could be performed in a packed-bed reactor containing an immobilized palladium catalyst. This approach would not only facilitate catalyst recycling but also allow for precise control over reaction temperature and residence time, potentially minimizing byproduct formation. nih.gov
The benefits of flow chemistry extend to handling potentially hazardous reagents or intermediates and managing exothermic reactions, which can be challenging in large-scale batch reactors. ucd.ie The enhanced surface-area-to-volume ratio in microreactors ensures efficient heat and mass transfer, leading to higher yields and purities. mdpi.com
In parallel, the rise of automated synthesis platforms presents an opportunity for the rapid generation of analogues of this compound. Systems that utilize pre-packed capsules containing reagents and catalysts for reactions like the Suzuki-Miyaura coupling can automate the entire process from reaction to purification. synplechem.comsynplechem.com Such technology would enable high-throughput screening of derivatives for applications in materials science or medicinal chemistry by systematically varying the substituents on the aromatic rings.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Safety | Handling of bulk reagents, risk of thermal runaway. | Small reaction volumes, enhanced heat dissipation, improved safety. ucd.ie |
| Scalability | Challenging, often requires re-optimization. | Scalable by extending operation time ("scaling out"). thieme-connect.de |
| Process Control | Difficult to maintain homogeneity in large vessels. | Precise control over temperature, pressure, and residence time. |
| Efficiency | May suffer from lower yields and catalyst deactivation. | Higher yields, potential for catalyst recycling, reduced downtime. |
| Reproducibility | Can vary between batches. | Highly reproducible due to consistent process parameters. synplechem.com |
Discovery of Unprecedented Transformations and Reactivity Patterns
The reactivity of this compound is dominated by the carbon-iodine bond, which serves as a versatile handle for a wide array of transformations. While standard cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Heck) are expected to proceed efficiently at this position, future research could uncover more novel reactivity.
The emergence of photoredox and electrocatalysis opens up new avenues for C-I bond functionalization under exceptionally mild conditions. rsc.orgnih.gov These methods could enable coupling reactions with partners that are incompatible with traditional thermally-driven processes, leading to the formation of previously inaccessible molecular structures. For example, nickel and photoredox dual catalysis has been shown to effect cross-couplings that can be associated with alkene isomerization, a strategy that could be explored for novel transformations. nih.gov
Another area of interest is the development of reactions that functionalize multiple sites on the molecule in a controlled manner. This could involve selective C-H activation on either of the electron-rich aromatic rings, potentially guided by the existing substituents. The steric environment around the iodine atom is relatively unhindered, which might allow for the development of novel copper-catalyzed couplings, even with sterically demanding partners, using specialized ligands. nih.govthieme-connect.com Furthermore, exploring the cooperative reactivity between the Te- and N-centers in phenotellurazine redox catalysts could inspire new catalyst designs for challenging cross-dehydrogenative couplings involving substrates like this compound. beilstein-journals.org
| Reaction Type | Potential Transformation | Enabling Technology | Hypothetical Outcome |
| Photoredox Catalysis | Reductive coupling with an alkyl radical source. | Visible light, photocatalyst (e.g., Ir or Ru complex). | Formation of a C(sp²)-C(sp³) bond under mild conditions. nih.gov |
| Electrochemical Synthesis | Carboxylation using CO₂. | Electrochemical cell, sacrificial anode. | Introduction of a carboxylic acid group without stoichiometric reagents. |
| Dual C-I/C-H Functionalization | Annulation with an alkyne. | Rh(III) or Ru(II) catalysis. | Synthesis of complex polycyclic aromatic systems in a single step. |
| Copper-Catalyzed Coupling | C-N coupling with a hindered amine. | Cu catalyst with a specialized pyrrole-ol ligand. nih.govthieme-connect.com | Synthesis of sterically congested triarylamines. |
Advanced Computational Design of Analogues with Tailored Reactivity
Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, thereby accelerating the discovery of new materials and reactions. Density Functional Theory (DFT) can be employed to elucidate the electronic structure of this compound, including properties like the C-I bond dissociation energy, molecular orbital energies (HOMO/LUMO), and electrostatic potential. nih.gov
This fundamental understanding can be leveraged for the in silico design of analogues with tailored reactivity. For example, by computationally screening various substituents on the aromatic rings, it is possible to predict their influence on the rate and selectivity of a subsequent cross-coupling reaction. This allows researchers to prioritize the synthesis of candidates with the most promising properties, saving significant time and resources.
Moreover, computational methods are instrumental in designing new catalysts optimized for specific transformations involving this substrate. For instance, if a Suzuki-Miyaura coupling involving a sterically hindered boronic acid is desired, computational modeling can help in designing a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand for the palladium catalyst that minimizes steric clashes in the transition state. researchgate.net This rational, design-driven approach is poised to replace much of the trial-and-error experimentation that has historically characterized catalyst development. beilstein-journals.org
| Computational Goal | Method | Key Parameters | Predicted Outcome |
| Predict Reactivity | DFT Calculations | C-I Bond Dissociation Energy, Hirshfeld Charges. nih.gov | Assess susceptibility to oxidative addition in cross-coupling cycles. |
| Design for Selectivity | Transition State Modeling | Activation energy barriers for competing pathways. | Identify substituents that favor a desired regio- or chemoselectivity. |
| Optimize Catalysis | Ligand-Metal Complex Modeling | Binding energies, steric maps. | Design a catalyst with enhanced activity and stability for a specific transformation. |
| Screen for Properties | QSAR (Quantitative Structure-Activity Relationship) | Molecular descriptors (e.g., logP, polar surface area). | Predict physical or biological properties of a library of virtual analogues. |
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-Ethoxybenzyl)-3-iodobenzene, and how can intermediates be optimized?
-
Methodological Answer : A multi-step approach is typical for this compound. Begin with 4-ethoxybenzyl chloride as the starting material for alkylation. For iodine introduction, employ Ullmann coupling or direct iodination using iodine monochloride (ICl) under controlled conditions. Monitor reaction progress via TLC and optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates, hexane/ethyl acetate for purification). Evidence from triazolone derivatives highlights the use of 4-ethoxybenzylidene intermediates in multi-step syntheses, emphasizing column chromatography for isolating iodine-containing products .
-
Key Data :
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | 4-Ethoxybenzyl chloride, K₂CO₃, DMF, 80°C | 75–85 | >95% |
| Iodination | ICl, CH₂Cl₂, 0°C → RT | 60–70 | >90% |
Q. How can spectroscopic techniques (NMR, X-ray) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons (iodobenzene ring: δ 7.1–7.5 ppm). Compare with analogs like 4-(4-ethoxybenzyl)-1,3-oxazolidin-2-one , where X-ray data validated substituent positions .
- X-ray Crystallography : Use slow evaporation from ethanol/water to grow single crystals. Key parameters include C–I bond length (~2.09 Å) and dihedral angles between aromatic rings. Reported R factors <0.05 ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Contradictions often arise from rotamers (e.g., hindered rotation of the ethoxybenzyl group) or residual solvents. Strategies:
Perform variable-temperature NMR to detect rotameric equilibria.
Use HPLC-MS to rule out byproducts (e.g., de-iodinated species).
Cross-validate with XRD to confirm solid-state conformation, as done for related bicyclic compounds with ethoxybenzyl moieties .
Q. What experimental designs are suitable for studying the hydrolytic stability of the ethoxy and iodine groups?
- Methodological Answer : Conduct accelerated stability studies :
-
Conditions : pH 1–13 buffers, 40–60°C, monitored via HPLC.
-
Key Metrics : Degradation products (e.g., 4-hydroxybenzyl derivatives) quantified at intervals. For iodine stability, track free iodide ions via ion chromatography . Evidence from co-crystals with L-pyroglutamic acid suggests solid-state degradation pathways under high humidity .
- Degradation Pathways :
| Functional Group | Degradation Trigger | Major Product |
|---|---|---|
| Ethoxy | Acidic hydrolysis | 4-Hydroxybenzyl |
| Iodobenzene | UV light | Iodide salts |
Q. How can computational modeling (DFT, MD) predict reactivity or crystallographic behavior?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., iodine’s polarizability). Compare with X-ray bond lengths (e.g., C–I) for validation .
- Molecular Dynamics (MD) : Simulate solvent interactions during crystallization. For analogs like 3-iodobenzene derivatives , MD predicted ethanol as optimal for crystal growth, aligning with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
